Magnesium ethoxide

説明

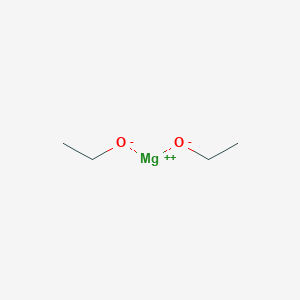

Magnesium ethoxide (Mg(OEt)₂) is a metal alkoxide first synthesized in 1834 by Friedrich Wöhler through the reaction of magnesium with ethanol . It is a white solid with a polymeric structure, often used as a precursor in catalysis, sol-gel processes, and polymer production. Key applications include its role as a support material for Ziegler-Natta catalysts in high-density polyethylene (HDPE) synthesis and as a catalyst in organic reactions, such as the synthesis of dicayanomethylendihydrofurans . Its synthesis typically involves magnesium powder reacting with ethanol in the presence of iodine as a catalyst, with particle size and reaction conditions (e.g., temperature, stirring speed) significantly influencing morphology and surface area .

特性

分子式 |

C4H10MgO2 |

|---|---|

分子量 |

114.43 g/mol |

IUPAC名 |

magnesium;ethanolate |

InChI |

InChI=1S/2C2H5O.Mg/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |

InChIキー |

XDKQUSKHRIUJEO-UHFFFAOYSA-N |

正規SMILES |

CC[O-].CC[O-].[Mg+2] |

物理的記述 |

Off-white powder with an alcohol-like odor; [MSDSonline] |

製品の起源 |

United States |

準備方法

化学反応の分析

エトキシ化マグネシウムは、次のような様々な化学反応を起こします。

-

加水分解: : 水と反応して水酸化マグネシウムとエタノールを生成します。

Mg(OC₂H₅)₂+2H₂O→Mg(OH)₂+2C₂H₅OH

-

酸との反応: : 酸と反応してマグネシウム塩とエタノールを生成します。

Mg(OC₂H₅)₂+2HCl→MgCl₂+2C₂H₅OH

化学反応の分析

Direct Reaction with Ethanol

-

Conditions : Reflux (78°C), inert atmosphere (N₂/Ar), iodine catalyst (0.5–2 wt%) .

-

Morphology Control : Particle size of Mg influences product morphology. For example:

Alkylation and Solvent Methods

-

Alkyl Halide Route :

-

Co-solvent Systems : Ethanol/ethyl acetate mixtures improve yield (94–97%) by stabilizing intermediates .

Decomposition and Hydrolysis

This compound is hygroscopic and decomposes under ambient conditions:

Hydrolysis with Water

Thermal Decomposition

At >200°C:

Nitrile to Amidine Conversion

Mg(OC₂H₅)₂ catalyzes the addition of amines to nitriles, forming amidines :

Ziegler-Natta Catalyst Support

Mg(OC₂H₅)₂ serves as a precursor for TiCl₄-based catalysts in ethylene polymerization :

科学的研究の応用

Catalytic Applications

Ziegler-Natta Catalysts

Magnesium ethoxide serves as a precursor for Ziegler-Natta catalysts, which are crucial in the polymerization of olefins. A study highlighted the kinetic and morphological characteristics of a this compound-based Ziegler-Natta catalyst for propylene polymerization. The results indicated that this catalyst exhibited a stable polymerization activity due to a uniform distribution of titanium on the catalyst particles, leading to enhanced replication and longevity in activity compared to traditional catalysts .

| Catalyst Type | Activation Profile | Stability | Replication |

|---|---|---|---|

| Mg(OEt)₂-based | Mild activation | High | Good |

| Ball-milled | Rapid activation | Low | Poor |

Case Study: Propylene Polymerization

In a comparative study, the this compound-based catalyst demonstrated superior performance in terms of polymer yield and molecular weight distribution. The catalyst maintained its activity over extended periods, suggesting its potential for industrial applications in polypropylene production .

Pharmaceutical Applications

Synthesis of Organic Compounds

this compound is utilized in organic synthesis, particularly in the preparation of various pharmaceuticals. For instance, it has been effectively used in the synthesis of nitroacetophenone derivatives by reacting with malonic esters. This method yielded high purity products with significant yields of around 82-83% .

| Compound Synthesis | Yield (%) | Methodology |

|---|---|---|

| Nitroacetophenone | 82-83 | Reaction with malonic ester |

Toxicological Studies

Research on the toxicological profile of this compound indicated varying lethal doses across different species. For example, studies reported an oral LD50 of 10-12 g/kg in mice, highlighting its potential risks when handled improperly . Such findings are critical for safety assessments in pharmaceutical applications.

Materials Science

Morphology Control

this compound can be manipulated to produce materials with controlled morphology. A study demonstrated that controlled reactions between magnesium and ethanol could yield this compound with specific morphological characteristics beneficial for various applications . The scanning electron microscopy analysis revealed distinct particle shapes that can influence their reactivity and application in composite materials.

| Morphological Feature | Application Area |

|---|---|

| Controlled particle size | Composite materials |

| Specific shapes | Catalysts and adsorbents |

Industrial Applications

Production Processes

The production of this compound has been optimized to enhance economic viability. A patented method described a process that allows for the generation of particulate this compound with a high coarse particle content, minimizing unwanted fine grains that can impair product quality . This method involves reacting metallic magnesium with ethanol under controlled conditions to ensure complete conversion.

作用機序

有機合成において、エトキシ化マグネシウムは強塩基と求核剤として作用します。それは、そのエトキシ基を他の官能基と交換することで、化学変換を促進します。 この交換により、新しい化合物が生成され、有機化学において貴重な試薬となります .

類似化合物との比較

Other Magnesium Alkoxides

Magnesium Diethyl Etherate (Mg(C₂H₅)₂)

- Structure: Unlike the polymeric Mg(OEt)₂, magnesium diethyl etherate features a monomeric structure with ether ligands. This structural difference enhances its solubility in organic solvents, making it useful in Grignard reactions .

- Synthesis: Prepared via direct reaction of magnesium with diethyl ether, contrasting with Mg(OEt)₂’s ethanol-based synthesis.

NHC-Supported Magnesium Alkoxides

- Examples : [(sIPr)Mg(OEt)Br]₂ and [(sIPr)Mg(OEt)Me]₂ (N-heterocyclic carbene-supported complexes) .

- Key Differences : These molecular complexes exhibit higher solubility and tailored reactivity compared to polymeric Mg(OEt)₂. Their controlled geometry enables precise catalytic applications, such as polymerization, but requires more complex synthesis involving NHC ligands .

Magnesium Aluminum Ethoxide (MgAl₂O₄ Nanoparticles)

Table 1: Structural and Functional Comparison of Magnesium Alkoxides

| Compound | Structure | Key Applications | Reactivity Notes | References |

|---|---|---|---|---|

| This compound | Polymeric | Catalyst support, organic synthesis | Moderate hydrolysis stability | [3, 12, 14] |

| NHC-Mg Alkoxides | Molecular dimers | Polymerization catalysts | High solubility, tunable | [5] |

| MgAl₂O₄ Nanoparticles | Spinel lattice | Flame retardants, nanocomposites | High thermal stability | [9] |

Other Metal Ethoxides

Sodium Ethoxide (NaOEt)

- Synthesis: Direct reaction of sodium with ethanol, without requiring catalysts .

- Reactivity: Rapid hydrolysis to ethanol and NaOH, limiting its use in moisture-sensitive applications. Widely employed as a condensing agent in barbiturate synthesis .

- Comparison with Mg(OEt)₂ : Less thermally stable but more reactive in hydrolysis-driven reactions.

Aluminum Ethoxide (Al(OEt)₃)

Titanium Ethoxide (Ti(OEt)₄)

Table 2: Comparative Analysis of Metal Ethoxides

| Compound | Synthesis Method | Thermal Stability | Key Applications | References |

|---|---|---|---|---|

| This compound | Mg + EtOH (I₂ catalyst) | High (decomposes >200°C) | Catalyst support, ROCOP | [12, 17] |

| Sodium Ethoxide | Na + EtOH | Moderate | Condensing agent | [18] |

| Aluminum Ethoxide | Al + EtOH (amalgamated) | Low | Aldehyde condensation | [8, 18] |

| Titanium Ethoxide | TiCl₄ + NaOEt | High | Sol-gel processes, paper stabilization | [15] |

Catalytic Performance in Industrial Reactions

Ziegler-Natta Catalyst Supports

- Mg(OEt)₂ vs. MgCl₂: Mg(OEt)₂-derived MgCl₂ supports exhibit higher surface area and disorder, enhancing catalyst activity in HDPE production compared to MgCl₂ from magnesium ethanoate .

- Ethoxide Ligand Effects : In Ti-based catalysts, ethoxide ligands in Mg(OEt)₂ improve polymer molecular weight distribution by stabilizing octahedral titanium sites .

Ring-Opening Copolymerization (ROCOP)

- Mg(OEt)₂ vs. Cobalt Catalysts : Mg(OEt)₂ produces poly(propylene fumarate) with broader molecular weight distributions (Ð ≈ 1.5) compared to cobalt catalysts (Ð ≈ 1.2) but avoids cobalt’s toxicity .

生物活性

Magnesium ethoxide (Mg(OEt)₂) is a metal alkoxide that has garnered attention for its potential applications in various fields, including catalysis and materials science. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of magnesium metal with ethanol. The process can be influenced by various factors, including temperature, pressure, and the presence of catalysts such as iodine. For instance, studies have shown that using iodine during the synthesis can improve the morphology and characteristics of this compound particles, enhancing their efficacy in applications such as catalysis .

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a catalyst in organic reactions and its potential antimicrobial properties. Its interactions with biological systems can lead to several effects:

- Catalysis : this compound acts as a Lewis acid, facilitating reactions by accepting electron pairs from substrates. This property is crucial in polymerization processes and organic synthesis.

- Antimicrobial Mechanism : The antimicrobial effects observed in magnesium compounds are often attributed to:

Case Studies

- Catalytic Efficiency :

- Antimicrobial Activity :

Data Table

| Property | This compound | Magnesium Oxide Nanoparticles |

|---|---|---|

| Synthesis Method | Reaction with ethanol | Biosynthesis from cell filtrate |

| Catalytic Role | Supports Ziegler-Natta | Not applicable |

| Antibacterial Activity | Limited data available | Effective against E. coli and S. aureus |

| Minimum Inhibitory Concentration (MIC) | Not established | 500 µg/mL for E. coli |

| Morphological Effects | Potential disruption | Severe damage to fungal membranes |

Future Research Directions

Further studies are necessary to elucidate the specific biological activities of this compound, particularly its antimicrobial properties and mechanisms involved in catalysis. Research should focus on:

- Establishing minimum inhibitory concentrations for various pathogens.

- Investigating the potential use of this compound in drug delivery systems or as a therapeutic agent.

- Understanding the environmental impacts and biodegradability of magnesium alkoxides.

Q & A

Q. What are the standard laboratory synthesis methods for magnesium ethoxide, and how can reaction efficiency be optimized?

this compound is typically synthesized via the reaction of magnesium metal with ethanol. However, magnesium’s low reactivity with alcohols necessitates catalytic activation. A common approach involves amalgamating magnesium with mercury or iodine to enhance its reactivity . For sol-gel applications, this compound is dissolved in methanol (due to its insolubility in tetraethoxysilane, TEOS) and combined with TEOS and ammonia under controlled stirring (300 rpm) to form MgO–SiO₂ composites . Optimizing reaction efficiency requires precise control of solvent purity, temperature (ambient to 60°C), and exclusion of moisture to prevent premature hydrolysis.

Q. How is this compound characterized in terms of purity and structural properties?

Key characterization methods include:

- FT-IR/NMR spectroscopy : To confirm the absence of unreacted ethanol or residual solvents. Peaks at ~1050 cm⁻¹ (C–O stretching) and Mg–O vibrations (~450 cm⁻¹) are critical .

- Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition pathways (e.g., ethoxide-to-oxide conversion at ~270°C) .

- XRD : Identifies crystalline phases in derived materials (e.g., MgO in sol-gel composites) .

- ICP-OES : Quantifies magnesium content and detects trace metal impurities .

Q. What role does this compound play as a catalyst in organic synthesis, and what are common reaction conditions?

this compound acts as a base catalyst in cyclization and condensation reactions. For example, in synthesizing 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile (a nonlinear optical material), it facilitates deprotonation and nucleophilic attack steps at 80–100°C in anhydrous ethanol . Compared to lithium ethoxide, this compound offers milder basicity, reducing side reactions but requiring longer reaction times (~12–24 hours). Catalyst loading typically ranges from 5–10 mol% .

Advanced Research Questions

Q. How does the catalytic efficiency of this compound compare to lithium/sodium ethoxides in cyclization reactions?

DFT studies reveal that lithium ethoxide reduces activation energy by ~115.86 kJ·mol⁻¹ compared to uncatalyzed reactions, whereas this compound provides intermediate activation barriers due to its moderate Lewis acidity . For instance, in the synthesis of 2-dicyanomethylene derivatives, this compound achieves ~75% yield versus ~90% with lithium ethoxide, but with superior selectivity (>95% purity) . Kinetic studies should monitor reaction progress via HPLC or in-situ FT-IR to optimize catalyst choice.

Q. What experimental design strategies are recommended for optimizing this compound-based sol-gel syntheses of mixed oxides?

- Central Composite Design (CCD) : Vary parameters like TEOS:this compound ratio (1:1 to 2:1), ammonia concentration (5–25%), and stirring speed (200–400 rpm) to optimize pore structure and surface area (40–60 m²/g) .

- Response Surface Methodology (RSM) : Correlate hydrolysis time (15–60 minutes) with alcogel viscosity to prevent phase separation .

- Morphological control : Additives like n-hexane or silicone oil modify particle size and bulk density (e.g., reducing agglomeration in MgO/SBA-15 composites) .

Q. What are the challenges in controlling the hydrolysis kinetics of this compound in sol-gel processes, and how can they be addressed?

this compound hydrolyzes faster than TEOS, leading to inhomogeneous gels. Mitigation strategies include:

- Sequential precursor addition : Pre-hydrolyze TEOS before introducing this compound .

- Solvent tuning : Use methanol instead of ethanol to slow hydrolysis rates .

- Low-temperature aging : Maintain reaction at 10–15°C to delay gelation .

Q. How can morphological properties of this compound particles be tailored for Ziegler-Natta catalyst applications?

Adding secondary alcohols (e.g., n-hexanol) during synthesis alters pore architecture in MgO-based catalysts. For ethylene polymerization, catalysts derived from this compound with 30 wt.% MgO dispersion exhibit 2–3x higher activity (≥5000 g PE·mmol⁻¹·h⁻¹) due to increased surface area and active site accessibility . Post-synthetic treatments (e.g., calcination at 500°C under N₂) enhance structural stability .

Q. What analytical techniques are used to identify and mitigate byproducts such as this compound in dechlorination processes?

In PCB dechlorination, this compound forms as a byproduct via Mg + EtOH → Mg(OEt)₂. Characterization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。